1-Chloro-2-ethoxy-5-nitro-3-(propan-2-yloxy)benzene
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Overview
Description
1-Chloro-2-ethoxy-5-nitro-3-(propan-2-yloxy)benzene is an organic compound with the molecular formula C11H14ClNO4 and a molecular weight of 259.69 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, a nitro group, and a propan-2-yloxy group attached to a benzene ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-Chloro-2-ethoxy-5-nitro-3-(propan-2-yloxy)benzene typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound are not widely documented, as it is mainly synthesized for research purposes rather than large-scale industrial applications .
Chemical Reactions Analysis
1-Chloro-2-ethoxy-5-nitro-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as sodium ethoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-ethoxy-5-nitro-3-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-ethoxy-5-nitro-3-(propan-2-yloxy)benzene is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-Chloro-2-ethoxy-5-nitro-3-(propan-2-yloxy)benzene can be compared with other similar compounds, such as:
1-Chloro-2-ethoxy-4-nitrobenzene: Lacks the propan-2-yloxy group, which may result in different chemical reactivity and biological activity.
1-Chloro-2-ethoxy-5-nitrobenzene: Similar structure but without the propan-2-yloxy group, leading to variations in its chemical and physical properties.
1-Chloro-2-ethoxy-5-nitro-3-methoxybenzene:
Properties
IUPAC Name |
1-chloro-2-ethoxy-5-nitro-3-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4/c1-4-16-11-9(12)5-8(13(14)15)6-10(11)17-7(2)3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNLMEOYTFJIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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